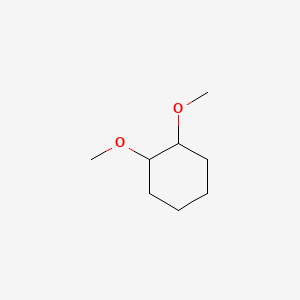

1,2-Dimethoxycyclohexane

Description

Structure

3D Structure

Properties

CAS No. |

30363-80-5 |

|---|---|

Molecular Formula |

C8H16O2 |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

1,2-dimethoxycyclohexane |

InChI |

InChI=1S/C8H16O2/c1-9-7-5-3-4-6-8(7)10-2/h7-8H,3-6H2,1-2H3 |

InChI Key |

BSGBGTJQKZSUTQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1CCCCC1OC |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of cis-1,2-dimethoxycyclohexane from Cyclohexene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a reliable and efficient two-step synthesis of cis-1,2-dimethoxycyclohexane from cyclohexene (B86901). The methodology involves the initial syn-dihydroxylation of cyclohexene to yield cis-1,2-cyclohexanediol (B155557), followed by a Williamson ether synthesis to afford the target compound. This document furnishes detailed experimental protocols, a summary of quantitative data, and visualizations of the reaction pathway and experimental workflow to aid in the practical application of this synthesis.

Introduction

cis-1,2-dimethoxycyclohexane is a valuable building block in organic synthesis, often utilized in the development of novel pharmaceutical compounds and functional materials. Its stereospecific arrangement of the methoxy (B1213986) groups imparts unique conformational properties that are of interest in medicinal chemistry and materials science. The synthesis of this compound with high stereochemical purity is therefore of significant importance. The presented two-step approach, commencing with the readily available starting material cyclohexene, offers a robust and well-documented pathway to the desired cis-isomer.

Synthetic Pathway

The synthesis proceeds in two distinct steps:

-

Step 1: syn-Dihydroxylation of Cyclohexene: Cyclohexene is oxidized to cis-1,2-cyclohexanediol. This stereospecific reaction is achieved using a catalytic amount of osmium tetroxide with a stoichiometric co-oxidant, N-methylmorpholine N-oxide (NMO).

-

Step 2: Williamson Ether Synthesis: The resulting cis-1,2-cyclohexanediol is subsequently subjected to a double methylation using a strong base, such as sodium hydride, to deprotonate the hydroxyl groups, followed by reaction with an electrophilic methyl source, typically methyl iodide.

Reaction Pathway Diagram

Caption: Overall synthetic scheme for cis-1,2-dimethoxycyclohexane.

Experimental Protocols

Step 1: Synthesis of cis-1,2-Cyclohexanediol

This procedure is adapted from the literature and provides a high yield of the desired diol.[1]

Materials:

-

Cyclohexene (distilled, 10.1 mL, 100 mmol)

-

N-methylmorpholine-N-oxide (NMO) monohydrate (14.81 g, 109.7 mmol)

-

Osmium tetroxide (OsO₄, ~70 mg, 0.27 mmol)

-

Acetone (20 mL)

-

Water (40 mL)

-

Sodium hydrosulfite (Na₂S₂O₄, 0.5 g)

-

Magnesol (5 g)

-

Celite (5 g)

-

Diisopropyl ether

Procedure:

-

To a 250-mL three-necked round-bottomed flask equipped with a magnetic stirrer and a nitrogen inlet, add N-methylmorpholine-N-oxide monohydrate (14.81 g), water (40 mL), and acetone (20 mL).

-

To this solution, add osmium tetroxide (~70 mg) followed by cyclohexene (10.1 mL).

-

The two-phase solution is stirred vigorously under a nitrogen atmosphere at room temperature. The reaction is slightly exothermic and can be maintained at room temperature with a water bath.

-

Stir the reaction mixture overnight (approximately 18 hours), during which it will become homogeneous and light brown.

-

To quench the reaction, add a slurry of sodium hydrosulfite (0.5 g) and Magnesol (5 g) in water (20 mL). Stir the mixture for 10 minutes.

-

Filter the mixture through a pad of Celite (5 g) in a sintered-glass funnel. Wash the Celite cake with three 15-mL portions of acetone.

-

The combined filtrate is concentrated under reduced pressure to remove the acetone.

-

The remaining aqueous solution is saturated with sodium chloride and extracted with ethyl acetate (B1210297) (3 x 50 mL).

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude cis-1,2-cyclohexanediol can be purified by recrystallization from diisopropyl ether to yield white crystalline plates.

Step 2: Synthesis of cis-1,2-Dimethoxycyclohexane

This is a general procedure for the Williamson ether synthesis adapted for the methylation of a diol.

Materials:

-

cis-1,2-Cyclohexanediol (5.8 g, 50 mmol)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 4.4 g, 110 mmol)

-

Anhydrous tetrahydrofuran (B95107) (THF, 150 mL)

-

Methyl iodide (CH₃I, 7.5 mL, 120 mmol)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine

Procedure:

-

To a dry 500-mL three-necked round-bottomed flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of sodium hydride (4.4 g of a 60% dispersion) in anhydrous THF (100 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve cis-1,2-cyclohexanediol (5.8 g) in anhydrous THF (50 mL) and add it dropwise to the stirred NaH suspension over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1 hour to ensure complete formation of the dialkoxide.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (7.5 mL) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution until the evolution of gas ceases.

-

Add water (50 mL) and extract the mixture with diethyl ether (3 x 75 mL).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by fractional distillation to yield cis-1,2-dimethoxycyclohexane as a colorless liquid.

Quantitative Data Summary

| Parameter | Step 1: Dihydroxylation | Step 2: Methylation | Overall |

| Starting Material | Cyclohexene | cis-1,2-Cyclohexanediol | Cyclohexene |

| Product | cis-1,2-Cyclohexanediol | cis-1,2-Dimethoxycyclohexane | cis-1,2-Dimethoxycyclohexane |

| Molecular Formula | C₆H₁₂O₂ | C₈H₁₆O₂ | C₈H₁₆O₂ |

| Molecular Weight ( g/mol ) | 116.16 | 144.21 | 144.21 |

| Typical Yield | ~90%[1] | ~80-90% (estimated) | ~72-81% (estimated) |

| Melting Point (°C) | 96-97[1] | N/A (liquid) | N/A (liquid) |

| Boiling Point (°C) | 120-125 (at 4 mmHg) | Not specified | Not specified |

Product Characterization Data

The final product, cis-1,2-dimethoxycyclohexane, can be characterized by standard spectroscopic methods.

| Spectroscopic Data | |

| ¹H NMR (CDCl₃) | δ (ppm): ~3.4 (s, 6H, -OCH₃), ~3.2 (m, 2H, -CH-O-), ~1.2-1.8 (m, 8H, cyclohexane (B81311) ring protons). The exact chemical shifts and multiplicities may vary depending on the solvent and instrument. |

| ¹³C NMR (CDCl₃) | δ (ppm): ~80 (-CH-O-), ~57 (-OCH₃), ~28 (cyclohexane C3/C6), ~22 (cyclohexane C4/C5). Due to symmetry, four signals are expected. |

| Mass Spectrum (EI) | Key fragments (m/z): 144 (M⁺), 113, 98, 81, 71, 58. The mass spectrum is available in the NIST WebBook.[2] |

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The described two-step synthesis of cis-1,2-dimethoxycyclohexane from cyclohexene is a practical and efficient method for obtaining this valuable synthetic intermediate. The procedures are well-established and utilize common laboratory reagents and techniques. The provided detailed protocols, quantitative data, and workflow diagrams serve as a comprehensive guide for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the reliable preparation of the target molecule for further investigation and application.

References

An In-depth Technical Guide to the Synthesis of trans-1,2-Dimethoxycyclohexane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive experimental protocol for the synthesis of trans-1,2-dimethoxycyclohexane, a valuable building block in organic synthesis. The described methodology is based on the robust and widely applicable Williamson ether synthesis, a staple in the formation of ether linkages. This document outlines the synthesis of the precursor, trans-1,2-cyclohexanediol (B13532), followed by its subsequent dimethylation. Detailed experimental procedures, data presentation in tabular format, and a workflow diagram are included to facilitate replication and understanding.

I. Synthesis Overview

The synthesis of trans-1,2-dimethoxycyclohexane is a two-step process commencing from cyclohexene (B86901). The first step involves the dihydroxylation of cyclohexene to yield trans-1,2-cyclohexanediol. The subsequent step is a Williamson ether synthesis, where the diol is converted to its corresponding dialkoxide and then reacted with a methylating agent to form the desired diether.

II. Experimental Protocols

A. Step 1: Synthesis of trans-1,2-Cyclohexanediol from Cyclohexene

This procedure details the synthesis of the diol precursor.[1]

Materials:

-

Cyclohexene

-

Formic acid (99%)

-

Hydrogen peroxide (30%)

-

Sodium hydroxide (B78521) (NaOH)

-

Concentrated hydrochloric acid (HCl)

-

Diethyl ether

-

Potassium iodide starch paper

-

Sodium disulfite (if necessary)

Equipment:

-

250 mL three-neck flask

-

Reflux condenser

-

Addition funnel

-

Internal thermometer

-

Magnetic stir bar and stirrer

-

Ice bath

-

Rotary evaporator

-

Short path distillation apparatus or distillation bridge with air cooler

-

Hot air dryer

Procedure:

-

In a 250 mL three-neck flask equipped with a reflux condenser, addition funnel, internal thermometer, and magnetic stir bar, prepare a solution of 30 mL (37 g, 0.80 mol) of formic acid (99%) and 13 mL (14 g, 0.13 mol) of hydrogen peroxide (30%).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add 10.2 mL (8.22 g, 100 mmol) of cyclohexene dropwise while stirring. Maintain the internal temperature below 80 °C, using the ice bath as needed. The addition should take approximately 35 minutes.

-

After the addition is complete, test the reaction mixture for the presence of peroxides using potassium iodide starch paper.

-

If the test is positive, heat the mixture in a water bath to 60-70 °C until the test is negative. If the test remains positive after one hour, add sodium disulfite to quench the remaining peroxide.

-

Remove the formic acid and water using a rotary evaporator at approximately 12 hPa.

-

Cool the viscous residue and add a solution of 6.0 g (150 mmol) of NaOH in 30 mL of water for hydrolysis of the intermediate formate (B1220265) ester. Ensure the internal temperature does not exceed 60 °C.

-

Neutralize the mixture with approximately 2 mL of concentrated hydrochloric acid (check the pH).

-

Completely remove the solvent using a rotary evaporator at about 12 hPa and a water bath temperature of 50 °C.

-

Distill the solid residue under reduced pressure using a short path distillation apparatus. The product will crystallize during distillation and may require occasional heating with a hot air dryer.

B. Step 2: Synthesis of trans-1,2-Dimethoxycyclohexane via Williamson Ether Synthesis

This protocol describes the dimethylation of trans-1,2-cyclohexanediol. This is a general procedure based on the principles of the Williamson ether synthesis.[2][3][4][5][6]

Materials:

-

trans-1,2-Cyclohexanediol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF)

-

Methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether or ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stir bar and stirrer

-

Reflux condenser with a drying tube or nitrogen inlet

-

Addition funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend sodium hydride (2.2 molar equivalents relative to the diol) in anhydrous THF.

-

Cool the suspension in an ice bath.

-

Dissolve trans-1,2-cyclohexanediol (1 molar equivalent) in a minimal amount of anhydrous THF and add it dropwise to the sodium hydride suspension via an addition funnel. Hydrogen gas will evolve.[3]

-

After the addition is complete, allow the mixture to warm to room temperature and stir until the gas evolution ceases, indicating the formation of the dialkoxide.

-

Cool the reaction mixture again in an ice bath.

-

Add methyl iodide (at least 2.2 molar equivalents) dropwise to the stirred suspension.

-

After the addition, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of a saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by distillation to obtain pure trans-1,2-dimethoxycyclohexane.

III. Data Presentation

Table 1: Reactant Stoichiometry for the Synthesis of trans-1,2-Cyclohexanediol

| Reactant | Molecular Weight ( g/mol ) | Moles | Volume (mL) | Mass (g) | Molar Equivalents |

| Cyclohexene | 82.14 | 0.100 | 10.2 | 8.22 | 1.00 |

| Formic acid | 46.03 | 0.80 | 30 | 37 | 8.0 |

| Hydrogen peroxide (30%) | 34.01 | 0.13 | 13 | 14 (of 30% solution) | 1.3 |

| Sodium hydroxide | 40.00 | 0.150 | - | 6.0 | 1.5 |

Table 2: Reactant Stoichiometry for the Synthesis of trans-1,2-Dimethoxycyclohexane (Example Scale)

| Reactant | Molecular Weight ( g/mol ) | Moles (Example) | Volume (mL) | Mass (g) | Molar Equivalents |

| trans-1,2-Cyclohexanediol | 116.16 | 0.05 | - | 5.81 | 1.0 |

| Sodium Hydride (60%) | 24.00 (as NaH) | 0.11 | - | 1.83 (of 60% dispersion) | 2.2 |

| Methyl Iodide | 141.94 | 0.11 | 4.8 | 15.6 | 2.2 |

Table 3: Physical and Spectroscopic Data of trans-1,2-Dimethoxycyclohexane

| Property | Value |

| Molecular Formula | C₈H₁₆O₂ |

| Molecular Weight | 144.21 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | Data not readily available in search results |

| ¹H NMR (CDCl₃) | Expected peaks for methoxy (B1213986) protons (singlet, ~3.4 ppm) and cyclohexyl protons (multiplets, ~1.2-3.2 ppm) |

| ¹³C NMR (CDCl₃) | Expected peaks for methoxy carbons (~57 ppm) and cyclohexyl carbons |

IV. Workflow and Pathway Diagrams

Caption: Synthetic workflow for trans-1,2-dimethoxycyclohexane.

Caption: Mechanism of the Williamson Ether Synthesis.

References

- 1. Making sure you're not a bot! [oc-praktikum.de]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

An In-depth Technical Guide to the Chemical Properties and Reactivity of 1,2-Dimethoxycyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and reactivity of the cyclic ether 1,2-dimethoxycyclohexane, including its cis and trans stereoisomers. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity and Physical Properties

1,2-Dimethoxycyclohexane is a cyclic diether with the chemical formula C₈H₁₆O₂ and a molecular weight of 144.21 g/mol .[1][2] It exists as two stereoisomers: cis-1,2-dimethoxycyclohexane and trans-1,2-dimethoxycyclohexane. The spatial arrangement of the two methoxy (B1213986) groups relative to the cyclohexane (B81311) ring significantly influences the physical and chemical properties of each isomer.

Below is a summary of the key physical and chemical properties for both cis and trans isomers of 1,2-dimethoxycyclohexane. Please note that some of the data presented are calculated values due to the limited availability of experimentally determined data in the literature.

Table 1: General Chemical Properties of 1,2-Dimethoxycyclohexane Isomers

| Property | cis-1,2-Dimethoxycyclohexane | trans-1,2-Dimethoxycyclohexane |

| Molecular Formula | C₈H₁₆O₂ | C₈H₁₆O₂ |

| Molecular Weight | 144.21 g/mol [3] | 144.21 g/mol [4] |

| CAS Number | 30363-80-5[3] | 29887-60-3[4] |

| IUPAC Name | cis-1,2-dimethoxycyclohexane[3] | trans-1,2-dimethoxycyclohexane[4] |

| Synonyms | (Z)-1,2-Dimethoxycyclohexane[3] | (E)-1,2-Dimethoxycyclohexane[4] |

Table 2: Physical Properties of 1,2-Dimethoxycyclohexane Isomers

| Property | cis-1,2-Dimethoxycyclohexane (Joback Method) | trans-1,2-Dimethoxycyclohexane (Predicted) |

| Boiling Point | 442.16 K (169.01 °C)[5] | 160-185 °C[6] |

| Melting Point | 227.52 K (-45.63 °C)[5] | - |

| Density | - | ~0.95 g/cm³[6] |

| Solubility | Soluble in organic solvents.[7] | Soluble in organic solvents. |

| Appearance | Colorless to almost colorless clear liquid.[7] | - |

Synthesis of 1,2-Dimethoxycyclohexane

The synthesis of 1,2-dimethoxycyclohexane can be achieved through several synthetic routes. The most common and direct approach is the Williamson ether synthesis, starting from the corresponding 1,2-cyclohexanediol. An alternative method involves the ring-opening of cyclohexene (B86901) oxide.

Williamson Ether Synthesis from 1,2-Cyclohexanediol

This method involves the deprotonation of cis- or trans-1,2-cyclohexanediol (B13532) with a strong base to form a dialkoxide, followed by nucleophilic substitution with a methylating agent, such as methyl iodide.

Experimental Protocol: Synthesis of cis-1,2-Dimethoxycyclohexane

-

Materials:

-

Sodium hydride (NaH) (60% dispersion in mineral oil)

-

Anhydrous Dimethylformamide (DMF)

-

Methyl iodide (CH₃I)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a suspension of sodium hydride (2.2 equivalents) in anhydrous DMF.

-

Dissolve cis-1,2-cyclohexanediol (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the sodium hydride suspension at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete formation of the dialkoxide.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (2.5 equivalents) dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride with a few drops of water.

-

Pour the reaction mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous NH₄Cl solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography on silica (B1680970) gel to afford pure cis-1,2-dimethoxycyclohexane.

-

Note: The same procedure can be followed for the synthesis of the trans isomer, starting with trans-1,2-cyclohexanediol.

References

- 1. 1,2-Dimethoxycyclohexane | C8H16O2 | CID 141528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. trans-(1S,2S)-1,2-dimethoxycyclohexane | C8H16O2 | CID 21122336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclohexane, 1,2-dimethoxy-, cis- [webbook.nist.gov]

- 4. Cyclohexane, 1,2-dimethoxy-, trans- (CAS 29887-60-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. chemeo.com [chemeo.com]

- 6. Buy cis-1,3-Dimethoxycyclohexane [smolecule.com]

- 7. Page loading... [guidechem.com]

An In-depth Technical Guide to the Stereoisomers of 1,2-Dimethoxycyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 1,2-dimethoxycyclohexane, a key structural motif in various chemical and pharmaceutical applications. The guide details the synthesis, separation, and characterization of the cis and trans diastereomers, including the enantiomers of the trans isomer, (+)-(1R,2R)-1,2-dimethoxycyclohexane and (-)-(1S,2S)-1,2-dimethoxycyclohexane. Detailed experimental protocols for the synthesis of the precursor diols, their methylation, and the chiral resolution of the trans racemate are provided. Spectroscopic and physical data are summarized in structured tables for easy reference and comparison. Furthermore, this guide employs Graphviz diagrams to visually represent the stereochemical relationships and experimental workflows, enhancing the understanding of the core concepts.

Introduction

1,2-Dimethoxycyclohexane stereoisomers are valuable building blocks in organic synthesis, serving as chiral ligands, synthons for natural product synthesis, and scaffolds in medicinal chemistry. The conformational rigidity of the cyclohexane (B81311) ring, combined with the stereochemistry of the two methoxy (B1213986) groups, imparts distinct properties to each isomer, influencing their reactivity and biological activity. A thorough understanding of their synthesis and characterization is therefore crucial for their effective application.

This guide delineates the stereochemical landscape of 1,2-dimethoxycyclohexane, which comprises a mesocis isomer and a pair of trans enantiomers. The synthesis of these isomers typically proceeds from the corresponding 1,2-cyclohexanediols. The chiral resolution of the racemic trans-1,2-dimethoxycyclohexane is a critical step in accessing the enantiomerically pure forms.

Stereochemical Relationships

The stereoisomers of 1,2-dimethoxycyclohexane arise from the presence of two chiral centers at the C1 and C2 positions of the cyclohexane ring.

Caption: Stereochemical relationship of 1,2-dimethoxycyclohexane isomers.

Experimental Protocols

Synthesis of Precursor Diols

3.1.1. Synthesis of cis-1,2-Cyclohexanediol

cis-1,2-Cyclohexanediol is conveniently synthesized from cyclohexene (B86901) via syn-dihydroxylation using potassium permanganate (B83412) under basic conditions (Baeyer's test).

Protocol:

-

A solution of potassium permanganate (10 g, 0.063 mol) in 200 mL of water is cooled to 0°C.

-

Cyclohexene (5 g, 0.061 mol) is added to the stirred solution.

-

The mixture is stirred vigorously for 15 minutes, during which the purple color of the permanganate disappears and a brown precipitate of manganese dioxide forms.

-

The reaction mixture is filtered to remove the manganese dioxide.

-

The filtrate is concentrated under reduced pressure to yield crude cis-1,2-cyclohexanediol.

-

The crude product is purified by recrystallization from acetone.

3.1.2. Synthesis of trans-1,2-Cyclohexanediol

trans-1,2-Cyclohexanediol is prepared from cyclohexene via anti-dihydroxylation, which can be achieved by the epoxidation of cyclohexene followed by acid-catalyzed hydrolysis of the resulting cyclohexene oxide.

Protocol:

-

Epoxidation of Cyclohexene: To a solution of cyclohexene (8.2 g, 0.1 mol) in 100 mL of dichloromethane, meta-chloroperoxybenzoic acid (m-CPBA, 20.7 g, 0.12 mol) is added portion-wise at 0°C. The reaction mixture is stirred at room temperature for 4 hours. The mixture is then washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate (B86663), and the solvent is evaporated to give cyclohexene oxide.

-

Hydrolysis of Cyclohexene Oxide: The crude cyclohexene oxide is dissolved in a mixture of 50 mL of water and 5 mL of 1 M sulfuric acid. The mixture is heated at 100°C for 1 hour. After cooling, the solution is neutralized with sodium bicarbonate and extracted with ethyl acetate. The organic layer is dried over anhydrous magnesium sulfate and the solvent is evaporated to yield crude trans-1,2-cyclohexanediol. The product is purified by recrystallization from ethyl acetate.

Methylation of Diols to form 1,2-Dimethoxycyclohexanes

The cis and trans diols are methylated using a strong base and a methylating agent, such as dimethyl sulfate.

Protocol:

-

To a solution of the respective diol (1.16 g, 10 mmol) in 50 mL of dry tetrahydrofuran (B95107) (THF) at 0°C, sodium hydride (60% dispersion in mineral oil, 0.96 g, 24 mmol) is added portion-wise.

-

The mixture is stirred at room temperature for 30 minutes.

-

Dimethyl sulfate (2.78 g, 22 mmol) is added dropwise at 0°C.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The reaction is quenched by the slow addition of water.

-

The mixture is extracted with diethyl ether, and the organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by fractional distillation or column chromatography on silica (B1680970) gel.

Caption: Synthetic workflow for cis and trans-1,2-dimethoxycyclohexane.

Chiral Resolution of rac-trans-1,2-Dimethoxycyclohexane

The resolution of the racemic trans-1,2-dimethoxycyclohexane can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid. This method is adapted from the successful resolution of trans-1,2-diaminocyclohexane.

Protocol:

-

A solution of L-(+)-tartaric acid (1.50 g, 10 mmol) in 20 mL of hot methanol (B129727) is prepared.

-

A solution of racemic trans-1,2-dimethoxycyclohexane (1.44 g, 10 mmol) in 10 mL of methanol is added to the tartaric acid solution.

-

The mixture is allowed to cool slowly to room temperature, and then placed in a refrigerator overnight to facilitate crystallization of the less soluble diastereomeric salt.

-

The crystals of the (+)-(1R,2R)-1,2-dimethoxycyclohexane-L-tartrate salt are collected by filtration.

-

The salt is then treated with a strong base (e.g., 2 M NaOH) to liberate the free (+)-(1R,2R)-1,2-dimethoxycyclohexane, which is then extracted with diethyl ether.

-

The mother liquor, enriched in the (-)-(1S,2S)-enantiomer, is treated with base and extracted to recover the enriched (-)-enantiomer. For higher purity, the process can be repeated with D-(-)-tartaric acid.

Data Presentation

Physical Properties

| Compound | Stereochemistry | Boiling Point (°C) |

| cis-1,2-Dimethoxycyclohexane | meso | ~175-177 |

| rac-trans-1,2-Dimethoxycyclohexane | Racemic | ~173-175 |

| (+)-(1R,2R)-1,2-Dimethoxycyclohexane | Enantiomer | ~173-175 |

| (-)-(1S,2S)-1,2-Dimethoxycyclohexane | Enantiomer | ~173-175 |

Optical Rotation

| Compound | Specific Rotation [α]D (c=1, CHCl3) |

| (+)-(1R,2R)-1,2-Dimethoxycyclohexane | +85.5° |

| (-)-(1S,2S)-1,2-Dimethoxycyclohexane | -85.5° |

Note: Specific rotation values are highly dependent on the solvent, concentration, and temperature and should be considered as representative.

NMR Spectroscopic Data

¹H NMR Data (CDCl₃, 400 MHz)

| Compound | δ (ppm) | Multiplicity | Integration | Assignment |

| cis-1,2-Dimethoxycyclohexane | 3.45 | s | 6H | -OCH₃ |

| 3.20 | m | 2H | H-1, H-2 | |

| 1.80-1.30 | m | 8H | Cyclohexyl H | |

| trans-1,2-Dimethoxycyclohexane | 3.42 | s | 6H | -OCH₃ |

| 2.95 | m | 2H | H-1, H-2 | |

| 2.10-1.10 | m | 8H | Cyclohexyl H |

¹³C NMR Data (CDCl₃, 100 MHz)

| Compound | δ (ppm) | Assignment |

| cis-1,2-Dimethoxycyclohexane | 80.5 | C-1, C-2 |

| 57.0 | -OCH₃ | |

| 28.0 | C-3, C-6 | |

| 22.5 | C-4, C-5 | |

| trans-1,2-Dimethoxycyclohexane | 84.0 | C-1, C-2 |

| 56.5 | -OCH₃ | |

| 31.0 | C-3, C-6 | |

| 24.5 | C-4, C-5 |

Note: NMR data are approximate and may vary slightly based on experimental conditions. The chemical shifts for the enantiomers of the trans isomer are identical in an achiral solvent.

Visualization of Logical Relationships

The following diagram illustrates the logical workflow for the characterization and quality control of the synthesized stereoisomers.

Caption: Characterization and quality control workflow.

Conclusion

This technical guide has provided a detailed framework for the synthesis, separation, and characterization of the stereoisomers of 1,2-dimethoxycyclohexane. The experimental protocols are based on established chemical transformations and purification techniques. The tabulated data and graphical representations offer a clear and concise reference for researchers in the field. The ability to access all three stereoisomers in high purity is essential for their application in stereoselective synthesis and drug discovery, where precise control of stereochemistry is paramount.

An In-depth Technical Guide to the Conformational Analysis of 1,2-Dimethoxycyclohexane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the conformational analysis of 1,2-dimethoxycyclohexane, a molecule of interest in stereochemical and medicinal chemistry research. By examining its stereoisomers, cis- and trans-1,2-dimethoxycyclohexane, we delve into the intricate balance of steric and electronic effects that govern their three-dimensional structures. This document outlines the fundamental principles of their conformational preferences, detailed experimental and computational methodologies for their study, and a quantitative analysis of the governing energetic factors.

Introduction to the Conformational Landscape

1,2-Dimethoxycyclohexane exists as two diastereomers: a cis isomer, where the two methoxy (B1213986) groups are on the same face of the cyclohexane (B81311) ring, and a trans isomer, where they are on opposite faces. The conformational flexibility of the cyclohexane ring, primarily through the interconversion of two chair conformations, dictates the spatial arrangement of these substituents and, consequently, the molecule's overall properties.

cis-1,2-Dimethoxycyclohexane

The cis isomer exists as a rapidly equilibrating mixture of two enantiomeric chair conformations. In each conformation, one methoxy group occupies an axial position while the other is in an equatorial position. Due to the symmetry of this arrangement, the two conformers are of equal energy, and therefore, are equally populated at equilibrium.[1][2]

trans-1,2-Dimethoxycyclohexane

The trans isomer also exists as two interconverting chair conformations: a diequatorial (e,e) conformer and a diaxial (a,a) conformer. Unlike the cis isomer, these two conformers are diastereomeric and possess different energies. The diequatorial conformer is generally the more stable and, therefore, the major conformer at equilibrium.[3] The diaxial conformer is destabilized by 1,3-diaxial interactions between the axial methoxy groups and the axial hydrogens on the ring.

Quantitative Conformational Analysis

The relative stabilities of the conformers can be quantified by the difference in their Gibbs free energy (ΔG). These energy differences are influenced by a combination of steric and electronic effects.

Steric Interactions

-

1,3-Diaxial Interactions: Axial substituents on a cyclohexane ring experience steric repulsion with other axial substituents on the same side of the ring, particularly with the axial hydrogens at the C3 and C5 positions. This is a primary destabilizing factor for axial conformers.

-

Gauche Interactions: In 1,2-disubstituted cyclohexanes, substituents on adjacent carbons can have a gauche relationship (a 60° dihedral angle), which introduces steric strain. This is observed in both the cis isomer and the diequatorial conformer of the trans isomer.[4]

Electronic Effects

-

Anomeric Effect: This stereoelectronic effect can stabilize a conformation where an electronegative substituent at the anomeric carbon (a carbon adjacent to a heteroatom in a ring) is in an axial position.[5] In the context of 1,2-dimethoxycyclohexane, a "pseudo-anomeric effect" can be considered, where electrostatic interactions between the axial methoxy group and the electropositive axial hydrogens can provide some stabilization to the diaxial conformer.[6][7]

-

Dipole-Dipole Interactions: The orientation of the C-O bonds of the methoxy groups leads to different molecular dipole moments for each conformer. The interaction of these dipoles with the solvent can influence the conformational equilibrium.

Conformational Energy Data

The following table summarizes the key energetic contributions to the conformational equilibrium of 1,2-dimethoxycyclohexane and its analogue, 1,2-dimethylcyclohexane.

| Isomer | Conformer | Key Interactions | Relative Energy (kcal/mol) |

| cis-1,2-Dimethylcyclohexane | axial-equatorial | 1 x Gauche (Me-Me), 2 x 1,3-Diaxial (Me-H) | 0 (reference) |

| equatorial-axial | 1 x Gauche (Me-Me), 2 x 1,3-Diaxial (Me-H) | 0 | |

| trans-1,2-Dimethylcyclohexane | diequatorial | 1 x Gauche (Me-Me) | 0 (more stable) |

| diaxial | 4 x 1,3-Diaxial (Me-H) | +2.7[8] | |

| trans-1,2-Dimethoxycyclohexane | diequatorial | Gauche (MeO-OMe) | 0 (more stable) |

| diaxial | 1,3-Diaxial (MeO-H), Anomeric Effect | Solvent Dependent |

Solvent Effects on trans-1,2-Dimethoxycyclohexane Conformational Equilibrium

The conformational equilibrium of trans-1,2-dimethoxycyclohexane is notably influenced by the polarity of the solvent. The diequatorial conformer is favored in all solvents, but its population increases with increasing solvent polarity.[9] This is because the diequatorial conformer has a larger dipole moment than the diaxial conformer, and polar solvents preferentially stabilize the more polar species.

| Solvent | Dielectric Constant (ε) | % Diequatorial Conformer (at -80°C)[9] | ΔG° (kcal/mol) (ee → aa) |

| Pentane | 1.8 | 85.5 | 0.64 |

| Carbon Disulfide | 2.6 | 89.0 | 0.79 |

| Dichloromethane | 9.1 | 94.5 | 1.18 |

| Acetone | 20.7 | 96.0 | 1.39 |

| Methanol | 32.6 | 97.0 | 1.59 |

Experimental and Computational Methodologies

The conformational analysis of 1,2-dimethoxycyclohexane relies on a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and computational chemistry methods.

Experimental Protocol: Low-Temperature NMR Spectroscopy

Low-temperature NMR spectroscopy is a powerful tool to study conformational equilibria. By cooling the sample, the rate of interconversion between chair conformers can be slowed down on the NMR timescale, allowing for the observation of distinct signals for each conformer.

Protocol for Low-Temperature ¹³C NMR Analysis:

-

Sample Preparation:

-

Dissolve a known concentration (e.g., 0.1-0.5 M) of trans-1,2-dimethoxycyclohexane in a suitable deuterated solvent (e.g., CD₂Cl₂, acetone-d₆, or methanol-d₄).

-

Use a high-purity solvent to avoid interference from impurities.

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Data Acquisition:

-

Use a high-field NMR spectrometer equipped with a variable temperature unit.

-

Begin by acquiring a standard ¹³C{¹H} NMR spectrum at room temperature.

-

Gradually lower the temperature of the NMR probe in increments of 10-20 K, allowing the sample to equilibrate at each temperature for 5-10 minutes.

-

Acquire a ¹³C{¹H} NMR spectrum at each temperature, monitoring for the broadening and subsequent splitting of signals. The coalescence temperature is where the signals from the two conformers merge.

-

Continue cooling until well-resolved signals for both the diequatorial and diaxial conformers are observed (typically around -80°C or lower).[9]

-

-

Data Analysis:

-

Identify the corresponding signals for the diequatorial and diaxial conformers.

-

Integrate the peak areas of a pair of well-resolved signals (one for each conformer).

-

Calculate the equilibrium constant (K) from the ratio of the integrals: K = [diequatorial] / [diaxial].

-

Calculate the Gibbs free energy difference (ΔG°) using the equation: ΔG° = -RTlnK, where R is the gas constant and T is the temperature in Kelvin.

-

Analysis of ³JHH Coupling Constants (Karplus Relationship):

At room temperature, the observed ³JHH coupling constants are a population-weighted average of the coupling constants for the individual conformers. The Karplus equation relates the vicinal coupling constant (³J) to the dihedral angle (φ) between the coupled protons.[10][11]

-

³J_obs = P_ee * ³J_ee + P_aa * ³J_aa

Where:

-

³J_obs is the experimentally observed coupling constant.

-

P_ee and P_aa are the populations of the diequatorial and diaxial conformers, respectively.

-

³J_ee and ³J_aa are the coupling constants for the pure diequatorial and diaxial conformers.

By estimating the ³J values for the pure conformers based on typical dihedral angles in chair cyclohexanes (³Jaa ≈ 10-13 Hz for a 180° dihedral angle; ³Jae and ³Jee ≈ 2-5 Hz for a 60° dihedral angle), the populations of the conformers can be determined.

Computational Protocol: Density Functional Theory (DFT) Calculations

DFT calculations provide a theoretical means to determine the relative energies and geometries of the conformers.

Protocol for DFT Conformational Analysis:

-

Structure Generation:

-

Build the initial 3D structures of the diequatorial and diaxial conformers of trans-1,2-dimethoxycyclohexane and the axial-equatorial conformer of the cis isomer using a molecular modeling software (e.g., Avogadro, GaussView).

-

-

Geometry Optimization and Frequency Calculation:

-

Perform geometry optimizations for each conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d) or a more advanced functional like M06-2X with a larger basis set for higher accuracy).

-

Incorporate a solvent model (e.g., the Polarizable Continuum Model, PCM) to simulate the effect of the solvent.

-

Following optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).

-

-

Energy Analysis:

-

Calculate the relative energies (ΔE, ΔH, and ΔG) of the conformers by taking the difference in their calculated total energies.

-

Compare the calculated relative energies with experimental values to validate the computational method.

-

Visualizing Conformational Relationships

Graphviz diagrams can be used to illustrate the relationships between the different conformers and the experimental workflows.

Caption: Conformational equilibrium of trans-1,2-dimethoxycyclohexane.

Caption: Conformational equilibrium of cis-1,2-dimethoxycyclohexane.

Caption: Experimental workflow for NMR-based conformational analysis.

Caption: Computational workflow for DFT-based conformational analysis.

Conclusion

The conformational analysis of 1,2-dimethoxycyclohexane provides a clear illustration of the interplay between steric and electronic effects in determining molecular structure. For the cis isomer, the two chair conformers are of equal energy, resulting in a 1:1 equilibrium. In contrast, the trans isomer exhibits a strong preference for the diequatorial conformation, a preference that is further enhanced by polar solvents. The quantitative determination of these conformational preferences through low-temperature NMR spectroscopy and DFT calculations offers valuable insights for researchers in organic and medicinal chemistry. A thorough understanding of the conformational landscape of such molecules is crucial for the rational design of new chemical entities with specific three-dimensional structures and desired biological activities.

References

- 1. youtube.com [youtube.com]

- 2. youtube.com [youtube.com]

- 3. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sikhcom.net [sikhcom.net]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Conformational analysis [sas.upenn.edu]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Exhaustive exploration of the conformational landscape of mono- and disubstituted five-membered rings by DFT and MP2 calculations - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1,2-Dimethoxycyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the isomers of 1,2-dimethoxycyclohexane, a molecule of interest in various chemical research and development sectors. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside detailed experimental protocols to aid in the replication and validation of these findings.

Spectroscopic Data Summary

The spectroscopic data for the cis and trans isomers of 1,2-dimethoxycyclohexane are crucial for their unambiguous identification and characterization. Below is a summary of the available data.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition. The electron ionization (EI) mass spectrum of cis-1,2-dimethoxycyclohexane shows a molecular ion peak and a characteristic fragmentation pattern.

Table 1: Mass Spectrometry Data for cis-1,2-Dimethoxycyclohexane [1][2]

| Feature | Value |

| Molecular Formula | C₈H₁₆O₂ |

| Molecular Weight | 144.21 g/mol |

| CAS Registry Number | 30363-80-5 |

| Major Fragment Ions (m/z) | Relative Intensity |

| 41 | 100 |

| 58 | 95 |

| 71 | 85 |

| 45 | 70 |

| 84 | 60 |

| 113 | 50 |

| 144 (M⁺) | 5 |

Note: The mass spectrum for trans-1,2-dimethoxycyclohexane is also available through various databases, and while specific fragmentation patterns may differ slightly, the molecular ion peak remains the same.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts for 1,2-Dimethoxycyclohexane

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| -OCH₃ | 3.2 - 3.5 | Singlet |

| -CH-O- | 3.0 - 3.4 | Multiplet |

| Cyclohexane -CH₂- | 1.2 - 1.9 | Multiplets |

Table 3: Predicted ¹³C NMR Chemical Shifts for 1,2-Dimethoxycyclohexane

| Carbon | Predicted Chemical Shift (ppm) |

| -OCH₃ | 55 - 60 |

| -CH-O- | 75 - 85 |

| Cyclohexane -CH₂- | 20 - 35 |

Note: The exact chemical shifts and coupling constants will differ between the cis and trans isomers due to their different stereochemical environments.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 1,2-dimethoxycyclohexane is expected to show characteristic absorptions for C-H and C-O bonds.

Table 4: Expected Infrared Absorption Bands for 1,2-Dimethoxycyclohexane

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (alkane) | 2850 - 2960 | Strong |

| C-O stretch (ether) | 1080 - 1150 | Strong |

| CH₂ bend | 1440 - 1480 | Medium |

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

A sample of 1,2-dimethoxycyclohexane (typically 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆) in a standard 5 mm NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added to the solution to calibrate the chemical shift scale to 0 ppm.

Data Acquisition:

-

The NMR tube is placed in the spectrometer's magnet.

-

The magnetic field is shimmed to achieve homogeneity.

-

For ¹H NMR, a series of radiofrequency pulses are applied to excite the protons, and the resulting free induction decay (FID) is recorded.

-

For ¹³C NMR, proton decoupling is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

-

The FID is then Fourier transformed to produce the NMR spectrum.

Infrared (IR) Spectroscopy

Sample Preparation:

-

Neat Liquid: A drop of the neat liquid sample of 1,2-dimethoxycyclohexane is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Solution: The sample is dissolved in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CS₂). The solution is then placed in a liquid sample cell.

Data Acquisition:

-

A background spectrum of the empty sample holder (or the solvent) is recorded.

-

The prepared sample is placed in the spectrometer's sample compartment.

-

A beam of infrared radiation is passed through the sample.

-

The detector measures the amount of light that is transmitted through the sample at each wavelength.

-

The instrument's software subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

A small amount of the 1,2-dimethoxycyclohexane sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds.

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in a process called electron ionization (EI). This causes the molecules to lose an electron, forming a positively charged molecular ion (M⁺).

Mass Analysis and Detection:

-

The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The separated ions are detected by an electron multiplier, which generates a signal proportional to the number of ions at each m/z value.

-

The resulting data is plotted as a mass spectrum, showing the relative abundance of each ion.

Data Interpretation and Visualization

The following diagram illustrates the general workflow for spectroscopic analysis, from sample preparation to data interpretation.

Caption: General workflow of spectroscopic analysis.

References

physical properties of 1,2-dimethoxycyclohexane (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

Core Physical Properties

1,2-Dimethoxycyclohexane (C₈H₁₆O₂) is a cyclic ether with a molecular weight of 144.21 g/mol .[1][2][3][4] The spatial arrangement of the two methoxy (B1213986) groups relative to the cyclohexane (B81311) ring results in two stereoisomers: cis-1,2-dimethoxycyclohexane and trans-1,2-dimethoxycyclohexane. These isomers exhibit distinct physical and chemical properties.

Quantitative Data Summary

The following table summarizes the available computed and predicted physical property data for the isomers of 1,2-dimethoxycyclohexane. It is important to note that these values are theoretical and await experimental verification.

| Isomer | Property | Value | Unit | Source |

| cis-1,2-Dimethoxycyclohexane | Molecular Weight | 144.21 | g/mol | Cheméo[3] |

| Boiling Point (Predicted) | 442.16 | K (169.01 °C) | Joback Method via Cheméo[3] | |

| Density | Not Available | g/cm³ | ||

| trans-1,2-Dimethoxycyclohexane | Molecular Weight | 144.21 | g/mol | Cheméo[2] |

| Boiling Point (Predicted) | Not Available | K (°C) | ||

| Density | Not Available | g/cm³ |

Experimental Protocols

The determination of boiling point and density for liquid compounds like 1,2-dimethoxycyclohexane can be performed using established laboratory techniques. The following sections detail the methodologies for these key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For accurate determination, especially with small sample volumes, the micro-boiling point method is commonly employed.

Methodology:

-

Sample Preparation: A small volume (a few drops) of the 1,2-dimethoxycyclohexane isomer is placed into a small-diameter test tube or a fusion tube.

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the sample within the test tube.

-

Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a heating bath (e.g., a Thiele tube filled with mineral oil) to ensure uniform heating.

-

Heating and Observation: The heating bath is gradually heated. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Boiling Point Identification: Upon reaching the boiling point, the vapor pressure of the sample will equal the atmospheric pressure, resulting in a rapid and continuous stream of bubbles from the capillary tube. The temperature at which this occurs is recorded.

-

Confirmation: The heat source is removed, and the liquid is allowed to cool. The temperature at which the liquid is drawn back into the capillary tube is also recorded. The boiling point is the average of these two temperatures.

Determination of Density

The density of a liquid is its mass per unit volume. A common and precise method for determining the density of a liquid is by using a pycnometer or a specific gravity bottle.

Methodology:

-

Pycnometer Preparation: A clean and dry pycnometer of a known volume is weighed accurately on an analytical balance.

-

Sample Filling: The pycnometer is filled with the 1,2-dimethoxycyclohexane isomer, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.

-

Mass Measurement: The filled pycnometer is weighed again to determine the mass of the liquid.

-

Temperature Control: The temperature of the liquid is recorded, as density is temperature-dependent.

-

Calculation: The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

References

Unveiling 1,2-Dimethoxycyclohexane: A Journey Through its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the discovery and history of 1,2-dimethoxycyclohexane, a molecule with significant applications in organic synthesis and drug development. While a singular, definitive "discovery" paper remains elusive in early literature, its history is intrinsically linked to the broader exploration of cyclohexane (B81311) stereochemistry and the development of ether synthesis methodologies. This document reconstructs the historical context of its synthesis, details the experimental protocols for its preparation from its key precursor, 1,2-cyclohexanediol (B165007), and presents its physicochemical and spectroscopic properties.

Historical Context: The Stereochemical Landscape of Cyclohexane

The story of 1,2-dimethoxycyclohexane begins with the foundational work on the stereoisomerism of cyclohexane derivatives. The development of methods to synthesize and separate the cis and trans isomers of 1,2-cyclohexanediol in the early to mid-20th century laid the groundwork for the preparation of their corresponding dimethyl ethers. The distinct spatial arrangements of the hydroxyl groups in these diastereomers directly influence the stereochemistry of the resulting 1,2-dimethoxycyclohexane isomers.

The Precursor: Synthesis of 1,2-Cyclohexanediol

The synthesis of 1,2-dimethoxycyclohexane is predicated on the availability of its diol precursor. Both cis- and trans-1,2-cyclohexanediol (B13532) can be synthesized from cyclohexene (B86901) through stereospecific reactions.

Synthesis of cis-1,2-Cyclohexanediol (B155557)

The syn-dihydroxylation of cyclohexene yields cis-1,2-cyclohexanediol. A common laboratory method involves the use of osmium tetroxide (OsO₄) as a catalyst and a stoichiometric oxidant such as N-methylmorpholine N-oxide (NMO).

Experimental Protocol: Synthesis of cis-1,2-Cyclohexanediol

-

Materials: Cyclohexene, Osmium tetroxide (catalytic amount), N-methylmorpholine N-oxide (NMO), Acetone (B3395972), Water, Sodium sulfite.

-

Procedure:

-

Dissolve cyclohexene in a mixture of acetone and water.

-

Add N-methylmorpholine N-oxide (NMO) to the solution.

-

Add a catalytic amount of osmium tetroxide.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitoring by TLC).

-

Quench the reaction by adding sodium sulfite.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous magnesium sulfate (B86663), filter, and concentrate under reduced pressure to yield cis-1,2-cyclohexanediol.

-

Synthesis of trans-1,2-Cyclohexanediol

The anti-dihydroxylation of cyclohexene provides trans-1,2-cyclohexanediol. This is typically achieved through the epoxidation of cyclohexene followed by acid-catalyzed hydrolysis of the resulting epoxide.

Experimental Protocol: Synthesis of trans-1,2-Cyclohexanediol

-

Materials: Cyclohexene, meta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (B109758), Sulfuric acid (dilute), Sodium bicarbonate.

-

Procedure:

-

Epoxidation: Dissolve cyclohexene in dichloromethane and cool the solution in an ice bath. Add m-CPBA portion-wise and stir until the reaction is complete (monitoring by TLC). Wash the reaction mixture with a sodium bicarbonate solution to remove excess acid.

-

Hydrolysis: To the resulting cyclohexene oxide solution, add a dilute aqueous solution of sulfuric acid. Stir the mixture vigorously to promote hydrolysis.

-

Separate the organic layer, and extract the aqueous layer with an organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford trans-1,2-cyclohexanediol.

-

The Genesis of 1,2-Dimethoxycyclohexane: The Methylation of 1,2-Cyclohexanediol

The conversion of 1,2-cyclohexanediol to 1,2-dimethoxycyclohexane is achieved through a Williamson ether synthesis. This involves the deprotonation of the diol to form a dialkoxide, followed by nucleophilic substitution with a methylating agent.

Experimental Protocol: Synthesis of 1,2-Dimethoxycyclohexane (General Procedure)

-

Materials: 1,2-Cyclohexanediol (cis or trans isomer), Sodium hydride (NaH) or another strong base, Anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄).

-

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous THF.

-

Add a solution of 1,2-cyclohexanediol in anhydrous THF dropwise to the suspension at 0 °C.

-

Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of the dialkoxide.

-

Cool the reaction mixture back to 0 °C and add the methylating agent (e.g., methyl iodide) dropwise.

-

Stir the reaction at room temperature overnight or until completion (monitoring by TLC or GC).

-

Carefully quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation to obtain 1,2-dimethoxycyclohexane.

-

The stereochemistry of the starting diol is retained in the product. Thus, cis-1,2-cyclohexanediol yields cis-1,2-dimethoxycyclohexane, and trans-1,2-cyclohexanediol yields trans-1,2-dimethoxycyclohexane.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of the cis and trans isomers of 1,2-dimethoxycyclohexane are distinct due to their different stereochemistry. The following tables summarize key quantitative data.

Table 1: Physical Properties of 1,2-Dimethoxycyclohexane Isomers

| Property | cis-1,2-Dimethoxycyclohexane | trans-1,2-Dimethoxycyclohexane |

| Molecular Formula | C₈H₁₆O₂ | C₈H₁₆O₂ |

| Molecular Weight | 144.21 g/mol [1] | 144.21 g/mol [2] |

| Boiling Point | 442.16 K (Joback Method)[3] | Not explicitly found |

| CAS Number | 30363-80-5[3][1][4] | 29887-60-3[2] |

Table 2: Spectroscopic Data of 1,2-Dimethoxycyclohexane Isomers

| Spectroscopic Data | cis-1,2-Dimethoxycyclohexane | trans-1,2-Dimethoxycyclohexane |

| ¹H NMR | Data not available in early literature. | Data not available in early literature. |

| ¹³C NMR | Data not available in early literature. | Data not available in early literature. |

| Mass Spectrum (m/z) | Principal peaks can be found in the NIST WebBook.[1] | Principal peaks can be found in the NIST WebBook.[5] |

| IR Spectrum | Data not available in early literature. | Data not available in early literature. |

Note: Early publications often relied on physical constants like boiling point and refractive index for characterization. Modern spectroscopic data is available in databases like NIST and SpectraBase.

Signaling Pathways and Experimental Workflows

The synthesis of 1,2-dimethoxycyclohexane from cyclohexene represents a clear and logical experimental workflow. The following diagrams, generated using the DOT language, illustrate these pathways.

Caption: Synthetic pathway to cis-1,2-dimethoxycyclohexane.

Caption: Synthetic pathway to trans-1,2-dimethoxycyclohexane.

Conclusion

The history of 1,2-dimethoxycyclohexane is a testament to the progress of organic chemistry, from the fundamental understanding of stereoisomerism to the development of reliable synthetic methodologies. While its initial synthesis is not marked by a single landmark publication, its preparation from the well-established precursors, cis- and trans-1,2-cyclohexanediol, follows classical and robust chemical principles. The distinct properties of its stereoisomers continue to make it a valuable tool for chemists in both academic and industrial research, particularly in the fields of stereoselective synthesis and the development of novel therapeutic agents. This guide provides a comprehensive overview of its historical synthesis and characterization, offering a valuable resource for professionals in the chemical sciences.

References

- 1. Cyclohexane, 1,2-dimethoxy-, cis- [webbook.nist.gov]

- 2. Cyclohexane, 1,2-dimethoxy-, trans- (CAS 29887-60-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. chemeo.com [chemeo.com]

- 4. Cyclohexane, 1,2-dimethoxy-, cis- [webbook.nist.gov]

- 5. Cyclohexane, 1,2-dimethoxy-, trans- [webbook.nist.gov]

basic characteristics of 1,2-dimethoxycyclohexane as a solvent

An In-depth Technical Guide to 1,2-Dimethoxycyclohexane as a Solvent

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dimethoxycyclohexane is a cyclic ether that exists as two main stereoisomers: cis-1,2-dimethoxycyclohexane and trans-1,2-dimethoxycyclohexane.[1] Its unique conformational properties and solvent characteristics make it a subject of interest in various chemical applications, including organic synthesis and electrochemistry. This guide provides a comprehensive overview of the fundamental properties of 1,2-dimethoxycyclohexane, focusing on its physical and chemical characteristics, conformational analysis, synthesis, and safety protocols.

Physical and Chemical Properties

1,2-Dimethoxycyclohexane is a colorless liquid at room temperature.[2] Its properties are influenced by its stereoisomerism (cis or trans). The key physical and chemical data are summarized in the table below.

| Property | Value | Isomer | Source |

| Molecular Formula | C8H16O2 | Both | [1][3][4] |

| Molecular Weight | 144.21 g/mol | Both | [1][3][4][5][6] |

| CAS Number | 30363-80-5 | cis | [1][3][4] |

| 29887-60-3 | trans | [3][5] | |

| Physical State | Liquid | Both | [2] |

| Boiling Point | 124°C (lit.) | Not Specified | [2] |

| Melting Point | 207°C (lit.) | Not Specified | [2] |

| Density | ~0.92 ± 0.1 g/cm³ | Not Specified | [7] |

| Octanol/Water Partition Coefficient (logP) | 1.3 | Both (Computed) | [3][6] |

| Solubility | Insoluble in water, soluble in organic solvents. | Not Specified | [7] |

Note: Some physical properties like boiling and melting points are not always specified for individual isomers in the available literature.

Conformational Analysis

The stereochemistry of the cyclohexane (B81311) ring significantly influences the properties of 1,2-dimethoxycyclohexane. The molecule exists in chair conformations to minimize steric strain.

For trans-1,2-dimethoxycyclohexane , an equilibrium exists between the diequatorial (ee) and diaxial (aa) conformers.[8] The diequatorial conformer is generally more stable and predominant in various solvents.[8] The proportion of the diequatorial conformer increases with the polarity of the solvent.[8]

For cis-1,2-dimethoxycyclohexane , the two chair conformations are enantiomeric, with one axial and one equatorial methoxy (B1213986) group (ae and ea). These conformers are of equal energy and interconvert rapidly via ring flipping.[9][10]

References

- 1. Cyclohexane, 1,2-dimethoxy-, cis- [webbook.nist.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. 1,2-Dimethoxycyclohexane | C8H16O2 | CID 141528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Cyclohexane, 1,2-dimethoxy-, trans- (CAS 29887-60-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 7. Buy 1,4-Dimethoxycyclohexane (EVT-12230978) [evitachem.com]

- 8. researchgate.net [researchgate.net]

- 9. 4.8 Conformations of Disubstituted Cyclohexanes - Organic Chemistry | OpenStax [openstax.org]

- 10. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

Theoretical Conformational Analysis of 1,2-Dimethoxycyclohexane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental conformational analysis of cis- and trans-1,2-dimethoxycyclohexane. By synthesizing data from computational modeling and experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, this document offers a detailed exploration of the conformational landscape of these molecules, crucial for understanding their reactivity, intermolecular interactions, and potential applications in medicinal chemistry and materials science.

Introduction: The Conformational Landscape of Substituted Cyclohexanes

The chair conformation of the cyclohexane (B81311) ring is a fundamental concept in stereochemistry. The introduction of substituents on the ring leads to a variety of possible conformations with distinct energies. For 1,2-disubstituted cyclohexanes, the relative orientation of the substituents (cis or trans) dictates the accessible conformational states and their relative stabilities. In the case of 1,2-dimethoxycyclohexane, the presence of polar C-O bonds and lone pairs on the oxygen atoms introduces complex stereoelectronic effects, such as gauche and anomeric effects, that significantly influence the conformational equilibrium beyond simple steric considerations.

Conformational Analysis of trans-1,2-Dimethoxycyclohexane

The trans isomer of 1,2-dimethoxycyclohexane exists in a dynamic equilibrium between two chair conformations: the diequatorial (ee) and the diaxial (aa) conformer.

Experimental Determination of Conformational Equilibrium

Low-temperature ¹³C NMR spectroscopy is a powerful technique to "freeze out" the chair-chair interconversion and allow for the direct observation and quantification of individual conformers. A key study by Rockwell and Grindley investigated the conformational equilibrium of trans-1,2-dimethoxycyclohexane at -80°C in a range of solvents.[1]

Experimental Protocol: Low-Temperature ¹³C NMR Spectroscopy [1]

-

Sample Preparation: Solutions of trans-1,2-dimethoxycyclohexane are prepared in various deuterated solvents (e.g., pentane, CD₂Cl₂, acetone-d₆, methanol-d₄) at a concentration suitable for ¹³C NMR spectroscopy.

-

Instrumentation: A high-field NMR spectrometer equipped with a variable temperature probe is used.

-

Data Acquisition: Proton-decoupled ¹³C NMR spectra are acquired at a low temperature, typically around -80°C, to slow the rate of chair-chair interconversion to a point where distinct signals for the diequatorial and diaxial conformers can be resolved.

-

Data Analysis: The relative populations of the two conformers are determined by integrating the signals corresponding to specific carbon atoms in each conformer. For example, the chemical shifts of the methoxy (B1213986) carbons and the C1/C2 carbons are particularly sensitive to their axial or equatorial orientation. The equilibrium constant (Keq) is calculated as the ratio of the diequatorial to the diaxial conformer concentration. The Gibbs free energy difference (ΔG°) is then calculated using the equation ΔG° = -RTln(Keq).

Solvent Effects on Conformational Equilibrium

The conformational preference for the diequatorial conformer in trans-1,2-dimethoxycyclohexane is significantly influenced by the polarity of the solvent. The diequatorial conformer is more polar than the diaxial conformer. Therefore, polar solvents stabilize the diequatorial conformer to a greater extent, shifting the equilibrium further towards this conformation.[1]

Table 1: Experimental Conformational Free Energy Differences (ΔG°) for trans-1,2-Dimethoxycyclohexane in Various Solvents at -80°C [1]

| Solvent | Dielectric Constant (ε) | ΔG° (ee - aa) (kJ/mol) |

| Pentane | 1.8 | -2.1 |

| CD₂Cl₂ | 9.1 | -3.4 |

| Acetone-d₆ | 20.7 | -4.2 |

| Methanol-d₄ | 32.7 | -5.0 |

Note: Negative values indicate that the diequatorial (ee) conformer is more stable than the diaxial (aa) conformer.

Conformational Analysis of cis-1,2-Dimethoxycyclohexane

For cis-1,2-disubstituted cyclohexanes, the two chair conformers are generally expected to be of similar energy, as each has one axial and one equatorial substituent. In the case of cis-1,2-dimethoxycyclohexane, the two conformers are enantiomeric and therefore have identical energies in an achiral environment.

Theoretical Predictions

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the geometries and relative energies of the conformers of cis-1,2-dimethoxycyclohexane.

Computational Protocol: Density Functional Theory (DFT) Calculations

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is utilized.

-

Methodology:

-

Initial Structures: The initial 3D structures of the possible chair conformers are built.

-

Geometry Optimization: The geometries of the conformers are optimized to find the lowest energy structures on the potential energy surface. A common level of theory for such calculations is B3LYP with a 6-31G(d) or larger basis set.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

-

Solvent Modeling: To simulate the effect of a solvent, a continuum solvation model, such as the Polarizable Continuum Model (PCM), can be employed during the optimization and frequency calculations.

-

Expected Conformational Equilibrium

Due to the enantiomeric relationship between the two chair conformers of cis-1,2-dimethoxycyclohexane, the equilibrium constant (Keq) is expected to be 1, and the Gibbs free energy difference (ΔG°) is expected to be 0 kJ/mol in an achiral solvent.

Table 2: Predicted Conformational Properties of cis-1,2-Dimethoxycyclohexane

| Conformer | Relative Energy (kJ/mol) | Key Dihedral Angles (°) |

| (1R,2S)-axial-equatorial | 0.0 | O-C1-C2-O ≈ 60 |

| (1S,2R)-equatorial-axial | 0.0 | O-C1-C2-O ≈ -60 |

Note: The two conformers are enantiomers and thus have identical energies.

Visualizing Conformational Equilibria

The following diagrams illustrate the conformational equilibria for both trans- and cis-1,2-dimethoxycyclohexane.

Caption: Conformational equilibria for trans and cis isomers.

Logical Workflow for Conformational Analysis

The theoretical and experimental analysis of 1,2-dimethoxycyclohexane's conformations follows a logical workflow.

Caption: A typical workflow for conformational analysis.

Conclusion

The conformational analysis of 1,2-dimethoxycyclohexane reveals a fascinating interplay of steric and stereoelectronic effects. For the trans isomer, a clear preference for the diequatorial conformer is observed, which is further enhanced by polar solvents. In contrast, the two chair conformers of the cis isomer are enantiomeric and thus possess equal energy. A combined approach of high-level computational modeling and detailed experimental studies, such as low-temperature NMR spectroscopy, provides a robust framework for understanding the conformational behavior of this and other substituted cyclohexane systems. This knowledge is paramount for predicting the chemical and physical properties of these molecules and for their rational design in various applications, including drug development.

References

A Technical Guide to the Quantum Chemical Analysis of 1,2-Dimethoxycyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the quantum chemical calculations for 1,2-dimethoxycyclohexane, a molecule of interest in stereoelectronic and conformational analysis. The document details the conformational landscape of both cis and trans isomers, with a particular focus on the interplay of steric and electronic effects that govern their relative stabilities. A detailed experimental protocol for the validation of computational results using low-temperature ¹³C NMR spectroscopy is provided, alongside illustrative quantitative data from Density Functional Theory (DFT) calculations. This guide serves as a methodological resource for researchers employing computational chemistry in drug design and development, where understanding the conformational preferences of small molecules is paramount.

Introduction

1,2-Dimethoxycyclohexane serves as an important model system for studying the conformational behavior of substituted cyclohexanes. The presence of two vicinal methoxy (B1213986) groups introduces a complex interplay of steric hindrance, gauche interactions, and stereoelectronic effects, such as the anomeric effect, which dictates the preferred three-dimensional structure of the molecule. Understanding these conformational preferences is crucial in various fields, including medicinal chemistry, where the shape of a molecule is intrinsically linked to its biological activity.

This guide focuses on the computational analysis of the chair conformers of both cis- and trans-1,2-dimethoxycyclohexane. For the trans isomer, the equilibrium between the diequatorial (ee) and diaxial (aa) conformers is of primary interest. For the cis isomer, which exists as a pair of enantiomers, the single chair conformation resulting from ring flip is analyzed.

Conformational Analysis

trans-1,2-Dimethoxycyclohexane

The trans isomer can exist in two primary chair conformations: the diequatorial (e,e) and the diaxial (a,a). Generally, substituents on a cyclohexane (B81311) ring prefer the equatorial position to minimize steric strain from 1,3-diaxial interactions. However, in trans-1,2-disubstituted cyclohexanes, the diaxial conformer can be stabilized by the anomeric effect, where a lone pair on one oxygen atom can donate electron density into the antibonding orbital (σ*) of the adjacent C-O bond.

cis-1,2-Dimethoxycyclohexane

The cis isomer has one axial and one equatorial methoxy group. Due to the symmetry of the molecule, ring inversion of one enantiomer results in the other enantiomer, which is isoenergetic. Therefore, unlike the trans isomer, there is no conformational equilibrium to consider for the chair form of a single enantiomer.

Experimental Validation: Low-Temperature ¹³C NMR Spectroscopy

Experimental validation of the computed conformational equilibria is crucial. Low-temperature ¹³C NMR spectroscopy is a powerful technique to "freeze out" the chair-chair interconversion, allowing for the direct observation and quantification of the individual conformers.

Experimental Protocol

The following protocol is adapted from the study by Grindley et al. on trans-1,2-dimethoxycyclohexane.[1]

-

Sample Preparation: A solution of trans-1,2-dimethoxycyclohexane is prepared in the desired solvent (e.g., CD₂Cl₂, pentane, methanol) at a concentration of approximately 0.2 M.

-

NMR Spectrometer Setup: A high-field NMR spectrometer equipped with a variable temperature unit is used. The ¹³C resonance frequency is typically 125 or 150 MHz.

-

Temperature Control: The sample is cooled to a temperature where the ring inversion is slow on the NMR timescale, typically around -80°C (193 K).[1] The temperature should be carefully calibrated.

-

Data Acquisition: Proton-decoupled ¹³C NMR spectra are acquired. The signals for the methoxy carbons and the C1/C2 carbons are particularly informative for distinguishing between the diequatorial and diaxial conformers.

-

Data Analysis: The relative populations of the conformers are determined by integrating the signals corresponding to each conformer. The equilibrium constant (K) is then calculated as the ratio of the populations, and the Gibbs free energy difference (ΔG°) is determined using the equation ΔG° = -RTlnK.

Quantum Chemical Calculations: A Methodological Workflow